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Compound of Interest

3-Methoxy-4-
Compound Name:
(trifluoromethyl)aniline

CAS No.: 106877-20-7

Cat. No.: B173739

L J

3-Methoxy-4-(trifluoromethyl)aniline is a substituted aromatic amine with the molecular
formula CsHsF3NO.[1] Its structure comprises a benzene ring substituted with a primary amine
(-NHz), a methoxy (-OCHs) group, and a trifluoromethyl (-CFs) group. The relative positions of
these substituents dictate the electronic environment of the molecule and, consequently, its
unique spectral fingerprint.

e Amine Group (-NH2): A primary aromatic amine will show characteristic N-H stretching and
bending vibrations in the Infrared (IR) spectrum. In Nuclear Magnetic Resonance (NMR), the
amine protons are typically broad and their chemical shift is solvent-dependent. The amine
group is an activating, ortho-, para-director, which influences the chemical shifts of the
aromatic protons.

o Methoxy Group (-OCHs): This group will present a sharp, strong singlet in the *H NMR
spectrum due to the three equivalent protons. It also has a characteristic C-O stretching
frequency in the IR spectrum. As a strong electron-donating group, it significantly shields the
ortho and para positions of the aromatic ring.

 Trifluoromethyl Group (-CFs): This highly electronegative group is a strong deactivator and
meta-director. It will cause significant deshielding of adjacent carbons and protons in the
NMR spectra. The C-F bonds will give rise to strong absorption bands in the IR spectrum.
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e Aromatic Ring: The substitution pattern (1-amino, 2-methoxy, 4-trifluoromethyl) will result in a
complex but interpretable splitting pattern in the aromatic region of the *H NMR spectrum,
with characteristic ortho, meta, and para coupling constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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